molecular formula C14H22N2O B471092 N,N-dimethyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}aniline CAS No. 725220-76-8

N,N-dimethyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}aniline

Cat. No.: B471092
CAS No.: 725220-76-8
M. Wt: 234.34g/mol
InChI Key: SEMLVZRNPBKHTM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}aniline typically involves the reaction of 4-(chloromethyl)-N,N-dimethylaniline with tetrahydrofuran-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary or primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the tetrahydrofuran-2-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-dimethyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}aniline is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}aniline involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. The tetrahydrofuran-2-ylmethyl group provides a unique structural feature that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylaniline: Lacks the tetrahydrofuran-2-ylmethyl group, making it less specific in binding interactions.

    N,N-diethyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}aniline: Similar structure but with ethyl groups instead of methyl groups, which can affect its reactivity and binding properties.

Uniqueness

N,N-dimethyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}aniline is unique due to the presence of the tetrahydrofuran-2-ylmethyl group, which provides enhanced binding specificity and potential for diverse chemical reactions. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N,N-dimethyl-4-[(oxolan-2-ylmethylamino)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-16(2)13-7-5-12(6-8-13)10-15-11-14-4-3-9-17-14/h5-8,14-15H,3-4,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMLVZRNPBKHTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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